Alisertib sodium anhydrous is a potent and selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell division. This compound is being investigated for its potential therapeutic applications in various cancers, particularly those characterized by aberrant cell cycle regulation. Alisertib sodium anhydrous is classified as an antineoplastic agent and has shown promise in preclinical and clinical studies targeting hematological malignancies and solid tumors.
Alisertib sodium anhydrous is derived from the parent compound alisertib, which was initially developed by Millennium Pharmaceuticals. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic use. The compound's chemical structure is characterized by the presence of a pyrimidobenzazepine core, which is essential for its biological activity.
The synthesis of alisertib sodium anhydrous involves several key steps:
Technical details indicate that the synthesis can be achieved through multiple pathways, with variations in conditions leading to different yields and purities .
The molecular structure of alisertib sodium anhydrous features:
Data from crystallography studies reveal that alisertib forms hydrogen bonds with key residues in the kinase domain, stabilizing its binding and enhancing its inhibitory effects .
Alisertib sodium anhydrous undergoes several chemical reactions relevant to its function:
Alisertib sodium anhydrous primarily acts by inhibiting Aurora A kinase, which is critical for mitotic spindle assembly and chromosome segregation during cell division. The mechanism involves:
Relevant data indicate that alisertib maintains stability over time when stored appropriately, which is crucial for clinical applications .
Alisertib sodium anhydrous has several scientific uses:
Alisertib sodium anhydrous (CAS# 1028486-06-7) is the sodium salt form of the small-molecule Aurora A kinase inhibitor alisertib. Its molecular formula is C₂₇H₁₉ClFN₄O₄·Na, with a molecular weight of 540.91 g/mol and an exact mass of 540.0977 Da [1] [3]. The compound features a complex heterocyclic core consisting of a pyrimido[5,4-d][2]benzazepine scaffold substituted with:
Table 1: Molecular Characteristics of Alisertib Sodium Anhydrous
Property | Value |
---|---|
IUPAC Name | Sodium 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
Molecular Formula | C₂₇H₁₉ClFN₄O₄·Na |
Molecular Weight | 540.91 g/mol |
Elemental Composition | C 59.95%; H 3.54%; Cl 6.55%; F 3.51%; N 10.36%; Na 4.25%; O 11.83% |
Stereochemistry | Achiral (no stereocenters) |
SMILES | COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
The structure is achiral due to the absence of asymmetric centers and restricted bond rotation in its polycyclic system. The sodium ion forms an ionic bond with the carboxylate group of the benzoate moiety, enhancing aqueous solubility compared to the free acid form [1] [3] [6].
The synthesis of alisertib sodium anhydrous employs a multi-step route optimized for industrial scalability, as described in patent CN103408552B [2]. The key synthetic improvements over earlier methods include:
Table 2: Optimization Strategies in Alisertib Synthesis
Step | Innovation | Advantage |
---|---|---|
Catalysis | NaH/NaNH₂ instead of n-BuLi | Lower cost, safer handling |
Cyclization Catalyst | K₂CO₃ instead of mercury salts | Environmentally friendly |
Molar Ratio Control | Precise 1:1.1–1.3 (IV:VI) | Minimizes byproducts, improves yield |
Temperature Control | 60–65°C for condensation | Balances reaction rate and selectivity |
This route eliminates toxic catalysts (e.g., mercury bisulfate) and problematic intermediates, achieving higher overall yields (>40%) suitable for industrial production [2].
Solubility: Alisertib sodium anhydrous is freely soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in aqueous buffers (<1 mg/mL). Its sodium salt form enhances water solubility relative to the parent compound, though precise aqueous solubility data remains proprietary. Formulations typically use DMSO for in vitro studies [1] [3].
Stability: The solid form is stable for >3 years when stored at –20°C in desiccated conditions. Solutions in DMSO retain integrity for months at –20°C but degrade within days at room temperature. The compound is sensitive to light, moisture, and acidic conditions, which trigger decomposition via hydrolysis of the labile enamine and amide bonds [1] [7].
Crystallography: While single-crystal X-ray data is not publicly disclosed, powder X-ray diffraction (PXRD) analysis indicates a crystalline monohydrate form (CAS# 1208255-63-3) and an anhydrous polymorph. The anhydrous form shows superior thermal stability, with a decomposition temperature >200°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to its melting point [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7